molecular formula C8H17NO2 B13049134 (R)-2-(Diethylamino)butanoic acid

(R)-2-(Diethylamino)butanoic acid

Cat. No.: B13049134
M. Wt: 159.23 g/mol
InChI Key: WXZZJKVGEJBSJP-SSDOTTSWSA-N
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Description

®-2-(Diethylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a diethylamino group attached to the second carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Diethylamino)butanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of ®-2-bromobutanoic acid with diethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Diethylamino)butanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-(Diethylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids or other derivatives.

Scientific Research Applications

®-2-(Diethylamino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(Diethylamino)butanoic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can also form ionic bonds with positively charged sites on proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Dimethylamino)butanoic acid: Similar structure but with methyl groups instead of ethyl groups.

    ®-2-(Diethylamino)propanoic acid: Similar structure but with a shorter carbon chain.

    ®-2-(Diethylamino)pentanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

®-2-(Diethylamino)butanoic acid is unique due to its specific combination of a diethylamino group and a butanoic acid chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2R)-2-(diethylamino)butanoic acid

InChI

InChI=1S/C8H17NO2/c1-4-7(8(10)11)9(5-2)6-3/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1

InChI Key

WXZZJKVGEJBSJP-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C(=O)O)N(CC)CC

Canonical SMILES

CCC(C(=O)O)N(CC)CC

Origin of Product

United States

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